molecular formula C16H20N4O2S B7056449 1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea

1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B7056449
M. Wt: 332.4 g/mol
InChI Key: HHMBAJQBLIIDBQ-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

    Formation of the chromenyl intermediate: This step involves the cyclization of appropriate precursors to form the chromenyl ring structure.

    Synthesis of the thiadiazolyl intermediate: This step involves the formation of the thiadiazole ring through the reaction of suitable starting materials.

    Coupling reaction: The chromenyl and thiadiazolyl intermediates are then coupled through a urea linkage, typically using reagents such as isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with molecular targets and pathways in biological systems. This may include binding to specific receptors or enzymes, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amine: A similar compound with an amine group instead of a urea linkage.

    1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamate: A related compound with a carbamate group.

Uniqueness

1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific combination of chromenyl and thiadiazolyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10(2)7-14-19-20-16(23-14)18-15(21)17-12-8-11-5-3-4-6-13(11)22-9-12/h3-6,10,12H,7-9H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMBAJQBLIIDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)NC2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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